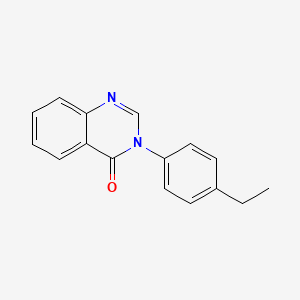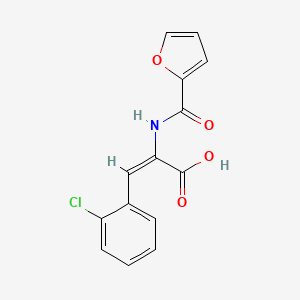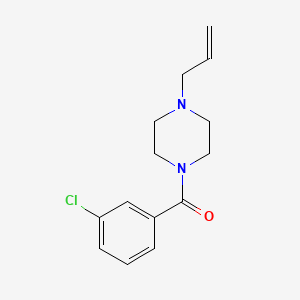
3-(4-ethylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenyl)-4(3H)-quinazolinone, also known as EEQ, is a heterocyclic organic compound that belongs to the quinazolinone family. EEQ is a potent inhibitor of several protein kinases, including cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle regulation. EEQ has attracted significant attention in the scientific community due to its potential application in cancer treatment and other diseases.
Mecanismo De Acción
3-(4-ethylphenyl)-4(3H)-quinazolinone exerts its anticancer activity by inhibiting CDK4, which is a key regulator of the cell cycle. CDK4 is involved in the transition from the G1 phase to the S phase of the cell cycle, which is a critical step for cell proliferation. By inhibiting CDK4, this compound prevents cancer cells from dividing and proliferating, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels). This compound has also been shown to modulate the expression of several genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-ethylphenyl)-4(3H)-quinazolinone has several advantages for lab experiments, including its potency, specificity, and ease of synthesis. However, this compound also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. This compound also has some toxicity concerns, which need to be carefully evaluated in preclinical studies.
Direcciones Futuras
3-(4-ethylphenyl)-4(3H)-quinazolinone has significant potential for further research and development in cancer treatment and other diseases. Some possible future directions for this compound research include:
1. Development of more potent and selective CDK4 inhibitors based on the this compound scaffold.
2. Evaluation of the efficacy of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy.
3. Investigation of the molecular mechanisms underlying the anticancer activity of this compound, including its effects on gene expression and signaling pathways.
4. Development of more effective drug delivery systems for this compound, such as nanoparticles or liposomes, to improve its bioavailability and efficacy.
5. Evaluation of the safety and toxicity of this compound in preclinical and clinical studies to assess its potential for clinical use.
Conclusion:
This compound is a promising compound with significant potential for cancer treatment and other diseases. Its inhibition of CDK4 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it an attractive target for drug development. Further research is needed to fully understand the molecular mechanisms underlying its anticancer activity and to evaluate its safety and efficacy in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 3-(4-ethylphenyl)-4(3H)-quinazolinone involves several steps, including the reaction between 4-ethylbenzoyl chloride and o-phenylenediamine in the presence of a base, followed by cyclization using a Lewis acid catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
3-(4-ethylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential application in cancer treatment. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propiedades
IUPAC Name |
3-(4-ethylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-12-7-9-13(10-8-12)18-11-17-15-6-4-3-5-14(15)16(18)19/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNAEQODLNVUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5329498.png)
![7-acetyl-3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329506.png)
![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5329514.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5329523.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329532.png)

![N-ethyl-N-(2-hydroxyethyl)-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5329555.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)